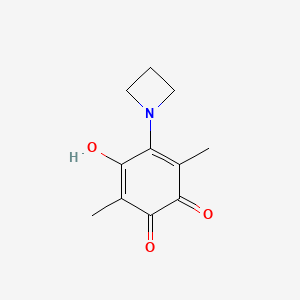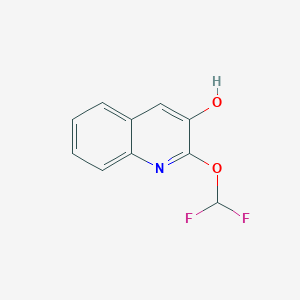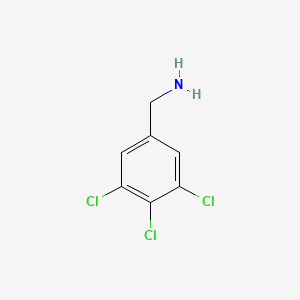
(R)-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes an amino group, a carboxylate group, and a tetrahydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a naphthalene derivative followed by the introduction of the amino group and the esterification of the carboxylate group. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl chains.
Applications De Recherche Scientifique
®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function or signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate include other amino-substituted naphthalene derivatives and related carboxylate esters. Examples include:
- 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Uniqueness
What sets ®-Methyl 7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl (7R)-7-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-4,9H,5-7,13H2,1H3/t9-/m1/s1 |
Clé InChI |
NWQKQMXXOWLGHZ-SECBINFHSA-N |
SMILES isomérique |
COC(=O)C1=CC=CC2=C1C[C@@H](CC2)N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1CC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11893207.png)

![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)

![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)

![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)






